molecular formula C12H14ClNO2 B5809468 4-(3-chloro-4-methylbenzoyl)morpholine

4-(3-chloro-4-methylbenzoyl)morpholine

Cat. No. B5809468
M. Wt: 239.70 g/mol
InChI Key: MQULYGTWXRVURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-4-methylbenzoyl)morpholine, also known as CMBM, is a synthetic compound that has gained attention in scientific research due to its potential applications as a pharmacological tool. CMBM belongs to the class of benzoylmorpholines and has a molecular formula of C14H15ClNO2.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylbenzoyl)morpholine involves its inhibition of CK2, which leads to the disruption of cellular signaling pathways. CK2 plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CK2, 4-(3-chloro-4-methylbenzoyl)morpholine disrupts these processes, leading to anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chloro-4-methylbenzoyl)morpholine are primarily related to its inhibition of CK2. In cancer cells, CK2 inhibition leads to the disruption of signaling pathways that promote cell growth and proliferation, leading to cell death. In neurodegenerative diseases, CK2 inhibition leads to the protection of neurons from damage and death.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-chloro-4-methylbenzoyl)morpholine as a pharmacological tool is its specificity for CK2 inhibition, which allows for targeted effects on cellular processes. However, one limitation is that its effects may be dependent on the specific cell type and context in which it is used, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on 4-(3-chloro-4-methylbenzoyl)morpholine. One area of focus is the optimization of its synthesis method for increased yield and purity. Another area of focus is the exploration of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-(3-chloro-4-methylbenzoyl)morpholine involves the reaction between 3-chloro-4-methylbenzoyl chloride and morpholine in the presence of a base such as triethylamine. The reaction yields 4-(3-chloro-4-methylbenzoyl)morpholine as a white crystalline solid with a high purity level. The synthesis method is relatively simple and has been optimized for large-scale production.

Scientific Research Applications

4-(3-chloro-4-methylbenzoyl)morpholine has been used in various scientific research studies as a pharmacological tool. It has been shown to have potential applications in the treatment of cancer, specifically as an inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a crucial role in tumor growth and progression, and its inhibition has been shown to have anti-cancer effects. 4-(3-chloro-4-methylbenzoyl)morpholine has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

(3-chloro-4-methylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQULYGTWXRVURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methylbenzoyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.